molecular formula C11H10O3S B13925134 Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No.: B13925134
M. Wt: 222.26 g/mol
InChI Key: KAWDOGFORWXWKG-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a benzo[b]thiophene derivative featuring a hydroxyl group at position 6 and an ethyl ester at position 4.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 6-hydroxy-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)6-9(8)12/h3-6,12H,2H2,1H3

InChI Key

KAWDOGFORWXWKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CS2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the benzo[b]thiophene ring system followed by selective hydroxylation and esterification at the desired positions. The key synthetic steps include:

  • Formation of mercaptoacrylic acid intermediates through condensation reactions.
  • Cyclization to form the benzo[b]thiophene core.
  • Introduction of hydroxy substituents through substitution or rearrangement reactions.
  • Esterification to install the ethyl carboxylate group.

Cyclization of Mercaptoacrylic Acid Intermediates

A widely applied method involves the condensation of hydroxybenzaldehydes or corresponding ketones with rhodamine derivatives to produce mercaptoacrylic acid intermediates, which upon cyclization yield hydroxybenzo[b]thiophene-2-carboxylic acids. For example, iodine or chlorine can be used as cyclization agents, followed by decarboxylation using copper-quinoline to afford hydroxybenzo[b]thiophene derivatives.

Hydroxylation via Diazotization and Rearrangement

Both 5- and 6-hydroxybenzo[b]thiophenes have been prepared from corresponding amino compounds via diazotization reactions. Fries and Claisen rearrangements have also been employed to introduce hydroxy groups at specific positions on the benzo[b]thiophene ring, such as converting 4-acetoxybenzo[b]thiophene to 4-acetyl-5-hydroxybenzo[b]thiophene.

Functional Group Transformations and Esterification

Ethyl esters of hydroxybenzo[b]thiophene carboxylic acids can be synthesized by esterification of the corresponding acids. For instance, refluxing the acid with ethanol in the presence of acid catalysts like p-toluenesulfonic acid monohydrate in solvents such as 1,2-dimethoxyethane has been reported to yield the ethyl ester.

Detailed Experimental Procedures and Reaction Conditions

Synthesis via Reflux and Acid-Catalyzed Esterification

  • The hydroxybenzo[b]thiophene carboxylic acid precursor (e.g., compound 3, 65.47 g, 183 mmol) is dissolved in 1,2-dimethoxyethane (1.6 L).
  • The solution is refluxed for 4 hours.
  • Water (64 mL) and p-toluenesulfonic acid monohydrate (19.2 g, 100 mmol) are added, and refluxing continues for 2 hours.
  • The reaction mixture is concentrated under reduced pressure.
  • Water (200 mL) is added, and the mixture is extracted with ethyl acetate (300 mL).
  • The organic layer is washed, dried, and concentrated to yield the ethyl ester.

Oxidation Using TEMPO and Sodium Hypochlorite

  • The compound (e.g., compound 4, 51.26 g, 155 mmol) is dissolved in acetonitrile (1.54 L).
  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 250 mg, 0.01 eq.) is added.
  • Aqueous sodium hypochlorite solution (0.81 N) is added dropwise over 15 minutes at 1–8 °C.
  • The reaction proceeds under controlled pH (8.6) to oxidize intermediates, facilitating further transformations.

Base-Catalyzed Hydrolysis and Cyclization

  • Compound 16 (11.06 g, 18.3 mmol) is dissolved in dimethyl sulfoxide (22 mL).
  • 4 N sodium hydroxide (27.5 mL) is added, and the mixture is heated at 55 °C for 2 hours with stirring.
  • The reaction mixture is diluted with water, washed with toluene, acidified with hydrochloric acid, and extracted with ethyl acetate.
  • The organic layer is dried and concentrated to give crude target compound, which is dissolved in methanol and water for further purification.

Synthesis via Nucleophilic Aromatic Substitution (From Fluorobenzaldehydes)

  • Under inert atmosphere (nitrogen), 4-chloro-2-fluorobenzaldehyde (14.9 mmol, 1 eq.), ethyl thioglycolate (16.5 mmol, 1.1 eq.), and triethylamine (45 mmol, 3 eq.) are dissolved in anhydrous dimethyl sulfoxide (20 mL).
  • The mixture is stirred at 80 °C for 2 hours and then at room temperature overnight.
  • The reaction mixture is poured into ice/water, stirred, filtered, washed, and dried to yield ethyl 6-halogenobenzo[b]thiophene-2-carboxylate derivatives, which can be further modified to hydroxy derivatives.

Summary of Key Preparation Methods and Yields

Method Key Reagents/Conditions Product Yield (%) Notes
Acid-catalyzed esterification p-Toluenesulfonic acid, reflux in 1,2-dimethoxyethane Not specified Efficient esterification of hydroxybenzo[b]thiophene acids
TEMPO oxidation TEMPO, NaOCl, acetonitrile, 1–8 °C Not specified Selective oxidation facilitating functionalization
Base-catalyzed hydrolysis NaOH, DMSO, 55 °C, acid workup Not specified Hydrolysis and cyclization to target compound
Nucleophilic aromatic substitution 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate, triethylamine, DMSO, 80 °C Moderate to high Precursor synthesis for hydroxy derivatives

Research Findings and Perspectives

  • The cyclization of mercaptoacrylic acid intermediates remains a cornerstone in synthesizing hydroxybenzo[b]thiophene derivatives, including the this compound.
  • Functional group transformations such as diazotization, Fries rearrangement, and Claisen rearrangement provide regioselective introduction of hydroxy groups on the benzo[b]thiophene ring.
  • Oxidation methods using TEMPO and sodium hypochlorite offer mild and selective conditions for modifying intermediate compounds en route to the target ester.
  • Nucleophilic aromatic substitution on halogenated benzaldehydes with ethyl thioglycolate under inert atmosphere is a robust method to access benzo[b]thiophene carboxylate derivatives, which can be further functionalized to hydroxy derivatives.
  • The choice of solvent, temperature, and catalysts (e.g., p-toluenesulfonic acid, copper-quinoline) significantly influences yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 6-oxo-benzo[b]thiophene-5-carboxylate.

    Reduction: Formation of ethyl 6-hydroxybenzo[b]thiophene-5-methanol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a compound of interest in medicinal chemistry with diverse biological activities, such as antimicrobial, antioxidant, and anticancer properties. It belongs to the class of benzo[b]thiophene derivatives, characterized by a five-membered ring containing sulfur, a carboxylate ester, and a hydroxyl group, which contribute to its reactivity and biological activity.

Scientific Research Applications

This compound is used as an intermediate in the synthesis of more complex compounds. Its unique substitution pattern, featuring a hydroxyl group at the 6-position and a carboxylate ester at the 5-position, makes it valuable for further functionalization in various fields.

Mechanism of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Studies indicate that it exhibits significant efficacy against various Gram-positive bacteria and fungi.
  • Antioxidant Properties The hydroxyl group in its structure allows the compound to scavenge free radicals, reducing oxidative stress in biological systems.
  • Anticancer Activity This compound has shown potential as an apoptosis-inducing agent in cancer cells and may modulate specific molecular targets and pathways that inhibit cancer cell proliferation.

The key biological activities associated with this compound are summarized below:

Biological ActivityDescription
AntimicrobialDisrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Effective against various Gram-positive bacteria and fungi.
AntioxidantScavenges free radicals, reducing oxidative stress in biological systems.
AnticancerPotential as an apoptosis-inducing agent in cancer cells. Modulates specific molecular targets and pathways that inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells, highlighting its role as an antioxidant.
  • Cancer Cell Studies Research involving breast cancer cell lines revealed that treatment with this compound led to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression, suggesting its role in promoting apoptosis.

Similar Compounds

  • Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: This compound has a similar structure but with the hydroxyl group at the 7-position.
  • Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate: This compound contains a methyl group and a tetrahydrobenzo ring.
  • Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: This compound contains a bromophenyl group.

Use as a pharmaceutical intermediate

Mechanism of Action

The mechanism of action of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

The hydroxyl and ester groups on benzo[b]thiophene scaffolds significantly influence reactivity and intermolecular interactions:

Compound Name Substituents Key Features References
Ethyl 5-hydroxy-6-oxo-4-phenylcyclopenta[b]thiophene-5-carboxylate –OH (C5), –COOEt (C5), –Ph (C4) Planar dihydrocyclopenta[b]thiophene ring; intramolecular O–H⋯O hydrogen bonds form dimers .
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate –OH (C5), –COOEt (C2), two oxo groups Additional oxo groups at C4 and C7 increase polarity and reduce solubility in nonpolar solvents .
Methyl benzo[b]thiophene-5-carboxylate –COOMe (C5) Lacks hydroxyl group; methyl ester reduces steric hindrance compared to ethyl esters .
Ethyl 3-(6-hydroxybenzo[b]thiophen-3-yl)propanoate –OH (C6), propanoate chain (C3) Hydroxyl at C6 with a flexible propanoate chain; potential for varied binding modes .

Key Observations :

  • Hydrogen Bonding : The presence of –OH at C5 or C6 enables dimerization (e.g., O–H⋯O in cyclopenta[b]thiophene derivatives), enhancing thermal stability and crystallinity .
  • Electronic Effects : Oxo groups (e.g., at C4 and C7 in ) increase electron-withdrawing character, altering redox properties .

Physicochemical Properties

Melting Points and Solubility
  • Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate : Melts at 174–178°C; acetylated hydroxyl groups improve solubility in organic solvents (e.g., EtOAc) .
  • Methyl 6-oxo-5,6-dihydrocyclopenta[b]thiophene-5-carboxylate : Synthesized in 60% yield; NMR data (δ 7.890 ppm for thiophene protons) indicate aromatic character .
Spectral Data Comparison
Compound IR Peaks (cm⁻¹) $^1$H NMR Features (δ, ppm) References
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 1774 (ester C=O), 1721 (acetyl C=O) 1.11 (t, –CH2CH3), 7.25–7.45 (m, aromatic H) .
Methyl 6-oxo-5,6-dihydrocyclopenta[b]thiophene-5-carboxylate 7.890 (d, J = 3.6 Hz, thiophene H), 3.049–2.974 (m, –CH2–) .

Biological Activity

Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzo[b]thiophene derivatives, characterized by a five-membered ring containing sulfur. Its structure includes a carboxylate ester and a hydroxyl group, which contribute to its reactivity and biological activity. The general formula is represented as follows:

C11H10O3SC_{11}H_{10}O_3S

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Studies indicate that it exhibits significant efficacy against various Gram-positive bacteria and fungi.
  • Antioxidant Properties : The hydroxyl group in its structure allows the compound to scavenge free radicals, reducing oxidative stress in biological systems.
  • Anticancer Activity : this compound has shown potential as an apoptosis-inducing agent in cancer cells. It may modulate specific molecular targets and pathways that inhibit cancer cell proliferation.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description Research Findings
AntimicrobialEffective against Gram-positive bacteria and fungiLow MIC values observed in studies
AntioxidantScavenges free radicalsReduces oxidative stress in cellular assays
AnticancerInduces apoptosis in cancer cellsModulates pathways leading to cell death

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Antioxidant Activity : In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells, highlighting its role as an antioxidant.
  • Cancer Cell Studies : Research involving breast cancer cell lines revealed that treatment with this compound led to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression, suggesting its role in promoting apoptosis .

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